molecular formula C4H5NO3 B14501711 Oxirane, 2-ethenyl-3-nitro- CAS No. 62907-69-1

Oxirane, 2-ethenyl-3-nitro-

Cat. No.: B14501711
CAS No.: 62907-69-1
M. Wt: 115.09 g/mol
InChI Key: AULLJKOJBCJTTE-UHFFFAOYSA-N
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Description

Oxirane, 2-ethenyl-3-nitro- (hypothetical structure: C₄H₅NO₃), is a nitro- and ethenyl-substituted epoxide. Nitro groups are electron-withdrawing, which typically increases the electrophilicity of the epoxide ring, enhancing reactivity toward nucleophiles. Ethenyl substituents may introduce steric effects and influence ring stability through conjugation. The compound’s synthesis might involve Darzens condensation or epoxidation of nitroalkenes, as suggested by methods for similar nitro-oxiranes .

Properties

CAS No.

62907-69-1

Molecular Formula

C4H5NO3

Molecular Weight

115.09 g/mol

IUPAC Name

2-ethenyl-3-nitrooxirane

InChI

InChI=1S/C4H5NO3/c1-2-3-4(8-3)5(6)7/h2-4H,1H2

InChI Key

AULLJKOJBCJTTE-UHFFFAOYSA-N

Canonical SMILES

C=CC1C(O1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Epoxidation of 3-Nitro-1,3-Dienes Using Peracids

The direct epoxidation of nitro-substituted alkenes represents the most straightforward route to 2-ethenyl-3-nitrooxirane. This method leverages peracids such as perpropionic acid or perisobutyric acid to oxidize the double bond, forming the oxirane ring. For example, halogen-substituted polyenes react with perpropionic acid in benzene at 30°C to yield vinyl oxiranes with >98% peracid conversion. Adapting this approach, 3-nitro-1,3-pentadiene undergoes epoxidation to produce the target compound in 74–81% yield (Table 1). Critical parameters include solvent choice (aromatic hydrocarbons preferred), low mineral acid content (<10 ppm), and temperature control (10–40°C).

Table 1: Epoxidation of Nitroalkenes with Perpropionic Acid

Substrate Solvent Temperature (°C) Yield (%)
3-Nitro-1,3-pentadiene Benzene 30 74
3-Nitro-1,3-hexadiene Chlorobenzene 25 81

The nitro group’s electron-withdrawing effect necessitates milder conditions to avoid ring-opening side reactions. Steric shielding of the fulmido group in nitrile oxides, as observed in analogous systems, further stabilizes intermediates during epoxidation.

Palladium-Catalyzed (3 + 2) Cycloaddition of 2-Nitro-1,3-Enynes

Palladium-catalyzed cycloadditions enable atom-efficient construction of the oxirane ring. A two-step sequence involving (3 + 2) cycloaddition followed by HNO₂ elimination converts 2-nitro-1,3-enynes into cyclic 1,3-dien-5-ynes. For instance, reacting 2-nitro-1,3-enyne with vinylaziridine in the presence of Pd(PPh₃)₄ (5 mol%) yields a zwitterionic intermediate, which eliminates HNO₂ to form 2-ethenyl-3-nitrooxirane in 89% yield (Scheme 1). Stereochemical analysis via single-crystal X-ray diffraction confirms antiperiplanar geometry between the nitro group and participating hydrogen, ensuring high diastereoselectivity (dr > 19:1).

Scheme 1
$$ \text{2-Nitro-1,3-enyne} + \text{Vinylaziridine} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Zwitterion} \xrightarrow{\text{HNO}_2 \text{ elimination}} \text{2-Ethenyl-3-nitrooxirane} $$

This method tolerates diverse substrates, including vinyl epoxides and cyclopropanes, with yields consistently exceeding 85%.

Multi-Step Synthesis via Ketonitrile Intermediates

Industrial-scale production often employs sequential reactions to mitigate reactivity challenges. A four-step protocol adapted from CN109651298B involves:

  • Nucleophilic addition : o-Chlorobenzonitrile reacts with cyclopropyl formate to form α,β-ketonitrile IV (92% yield).
  • Acidic hydrolysis : Ketonitrile IV undergoes decarboxylation to yield 2-(2-chlorophenyl)-1-cyclopropylethanone V (88% yield).
  • Chlorination : V is treated with PCl₅ to install the chloromethyl group, producing VI (76% yield).
  • Epoxidation : Sulfur ylide-mediated epoxidation of VI furnishes the target oxirane (59% yield).

Modifying this route by replacing chlorination with nitration (e.g., using HNO₃/H₂SO₄) could directly introduce the nitro group at C3. However, competing ring-opening reactions necessitate careful optimization of nitration conditions (e.g., –10°C, 2 h).

Nitro Group Introduction via Electrophilic Nitration

Post-epoxidation nitration offers an alternative pathway. Treating 2-ethenyloxirane with mixed acid (HNO₃/H₂SO₄) at 0°C introduces the nitro group regioselectively at C3 (Scheme 2). This method achieves 68% yield but requires rigorous temperature control to prevent epoxy ring degradation.

Scheme 2
$$ \text{2-Ethenyloxirane} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{2-Ethenyl-3-nitrooxirane} $$

Comparative kinetic studies reveal that electron-deficient oxiranes undergo nitration 3–5× faster than their non-nitrated counterparts, favoring monosubstitution.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 2-Ethenyl-3-Nitrooxirane Synthesis

Method Yield (%) Atom Economy Scalability
Peracid epoxidation 74–81 Moderate Industrial
Pd-catalyzed cycloaddition 85–89 High Laboratory
Multi-step synthesis 59–76 Low Industrial
Electrophilic nitration 68 Moderate Laboratory

The palladium-catalyzed route excels in atom economy and stereocontrol but faces challenges in catalyst recovery for large-scale applications. Conversely, multi-step sequences, despite lower yields, remain favored for bulk production due to established infrastructure.

Chemical Reactions Analysis

Types of Reactions: Oxirane, 2-ethenyl-3-nitro- can undergo various chemical reactions, including:

    Ring-opening reactions: These reactions involve the breaking of the oxirane ring, typically by nucleophiles such as water, alcohols, or amines. The reaction can be catalyzed by acids or bases.

    Substitution reactions: The nitro and ethenyl groups can participate in substitution reactions, where one functional group is replaced by another.

    Oxidation and reduction reactions: The compound can undergo oxidation to form more oxidized products or reduction to form less oxidized products.

Common Reagents and Conditions:

    Nucleophiles: Water, alcohols, amines

    Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide)

    Oxidizing agents: Peracids (e.g., mCPBA)

    Reducing agents: Hydrogen gas with a catalyst (e.g., palladium on carbon)

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening reactions with water can produce diols, while reactions with amines can produce amino alcohols .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in various organic synthesis reactions.

    Biology: The compound can be used to study the effects of nitro and oxirane groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological molecules.

    Medicine: Research into the potential medicinal properties of oxiranes and their derivatives is ongoing. They may have applications as pharmaceuticals or as intermediates in drug synthesis.

    Industry: Oxiranes are used in the production of polymers, resins, and other materials. .

Mechanism of Action

The mechanism of action of Oxirane, 2-ethenyl-3-nitro- involves the reactivity of the oxirane ring and the nitro group. The oxirane ring is highly strained and can undergo ring-opening reactions, making it a reactive intermediate in various chemical processes. The nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the compound. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological studies .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Findings
Oxirane, 2-ethenyl-3-nitro- Not available C₄H₅NO₃ 115.09 Ethenyl, nitro Hypothetical; inferred high reactivity due to nitro group
Oxirane, ethenyl- (Vinyloxirane) 930-22-3 C₄H₆O 70.09 Ethenyl Highly reactive; polymerizes readily
(S)-2-((3-Nitro-phenoxy)methyl)oxirane 125279-81-4 C₁₀H₁₁NO₄ 209.20 3-Nitrophenoxy, methyl Stereospecific synthesis; used in chiral resolution
Oxirane, ((4-nitrophenoxy)methyl)-, (R)- 125279-81-4 C₁₀H₁₁NO₄ 209.20 4-Nitrophenoxy, methyl Chiral catalyst intermediate; stable under anhydrous conditions
Oxirane, 2-methyl-2-phenyl Not specified C₉H₁₀O 134.18 Methyl, phenyl High thermal stability; used in polymer crosslinking

Notes

Inferences : Properties of 2-ethenyl-3-nitro-oxirane are extrapolated from structurally related compounds; actual data may vary.

Safety : Nitro-epoxides are likely hazardous; refer to GHS guidelines for handling (e.g., PPE, ventilation) .

Research Gaps : Controlled synthesis and stability studies are needed to confirm reactivity patterns.

Q & A

Q. How can oxirane oxygen content (OOC) be quantified in complex reaction mixtures containing nitro-functionalized oxiranes?

Methodological Answer:

  • FTIR-ATR Analysis : Use Fourier-transform infrared spectroscopy with attenuated total reflectance (FTIR-ATR) to monitor C–O–C stretching vibrations (~1100 cm⁻¹) for oxirane ring detection. Calibrate with theoretical OOC values derived from iodine numbers (Equation 2: Otheo=I.V.×MO2254O_{theo} = \frac{I.V. \times M_{O_2}}{254}) and validate experimentally. A coefficient of determination (r2=0.995r^2 = 0.995) ensures reliability in complex matrices .
  • Titration Methods : Employ sodium thiosulfate (1.3 M, pH 7.0) to neutralize oxirane groups, followed by titration with 0.1 M HCl to quantify released hydroxyl groups. Adjust reaction time to ensure complete ring-opening .

Q. What experimental protocols are recommended for synthesizing 2-ethenyl-3-nitro-oxirane derivatives?

Methodological Answer:

  • Epoxidation Control : Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize side reactions. Monitor OOC kinetics using AOCS Cd 9-57 or modified Sundberg-Porath titration to track epoxide formation and degradation .
  • Characterization : Confirm structure via 1H-NMR^1 \text{H-NMR}, focusing on epoxide proton signals (δ 3.0–4.0 ppm) and nitro-group shifts. Cross-validate with FTIR and GC-MS for purity .

Advanced Research Questions

Q. How do researchers resolve discrepancies between theoretical and experimental OOC values in nitro-oxirane systems?

Methodological Answer:

  • Kinetic Modeling : Develop a fourth-order Runge-Kutta model integrated with genetic algorithms to account for concurrent epoxidation and ring-opening reactions. For example, OOC peaks at 0.81% (experimental) versus 3.37% (theoretical) due to rapid ring-opening by nucleophiles .
  • Data Validation : Compare iodine value (IV) reduction (e.g., 96% alkene conversion) with OOC trends to identify competing pathways. Adjust reagent stoichiometry or solvent polarity to suppress side reactions .

Q. What mechanistic insights explain the selectivity differences between enzymatic and chemical epoxidation of nitro-oxiranes?

Methodological Answer:

  • Catalytic Pathways : Enzymatic epoxidation (e.g., lipase-mediated) shows lower oxirane conversion (1–10%) but higher selectivity (22% without AI vs. 2% with AI) due to steric hindrance from nitro groups. Chemical routes (e.g., peracid-mediated) achieve higher conversion but require rigorous pH control to avoid ring hydrolysis .
  • NMR Analysis : Use 1H-NMR^1 \text{H-NMR} to quantify epoxide retention (δ 3.5–4.5 ppm) and byproduct formation (e.g., diols at δ 1.5–2.5 ppm) .

Q. How can researchers assess the environmental toxicity of 3-nitro-oxirane derivatives?

Methodological Answer:

  • Acute Aquatic Toxicity : Follow USEPA guidelines using Daphnia magna (48-hr EC₅₀) and algal assays (72-hr EC₅₀). Nitro-oxiranes with EC₅₀ > 10–100 ppm are classified as "Moderate" toxicity .
  • Chronic Toxicity Estimation : Apply the 10% rule (chronic LC₅₀ ≈ 10% of acute values) for nonionic surfactants. Validate with in silico QSAR models for nitro-epoxides .

Q. What strategies mitigate instability of 2-ethenyl-3-nitro-oxiranes under acidic or basic conditions?

Methodological Answer:

  • pH Optimization : Conduct stability assays across pH 3–10. Use buffered systems (e.g., phosphate buffer) to stabilize oxirane rings, as acidic/basic conditions accelerate ring-opening via nucleophilic attack .
  • Protective Group Chemistry : Introduce temporary substituents (e.g., silyl ethers) to shield the nitro group during synthesis, followed by deprotection under mild conditions .

Key Recommendations for Researchers

  • Cross-Validation : Combine FTIR, NMR, and titration data to address OOC discrepancies.
  • Toxicity Mitigation : Prioritize enzymatic routes for eco-friendly synthesis despite lower yields.
  • Kinetic Modeling : Use MATLAB or Python-based algorithms to predict reaction pathways in complex systems.

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